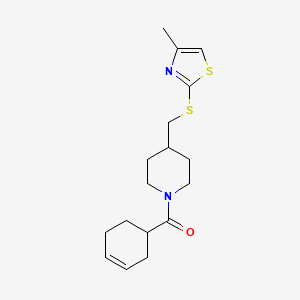

Cyclohex-3-en-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a cyclohexene ring, a piperidine ring, a thiazole ring, and a ketone group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of its constituent parts. For example, the presence of the cyclohexene and piperidine rings suggests that this compound may be relatively stable and resistant to oxidation . The thiazole ring and the ketone group may contribute to the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Applications

Enamine Chemistry and Reductions : Cyclohexanone derivatives, when reacted with secondary amines like piperidine, lead to the formation of enaminones, which upon reduction can yield various aldehydes, alcohols, and pyrrolidine derivatives. This showcases the synthetic versatility of cyclohexanone and piperidine in producing a range of chemical structures (Carlsson & Lawesson, 1982).

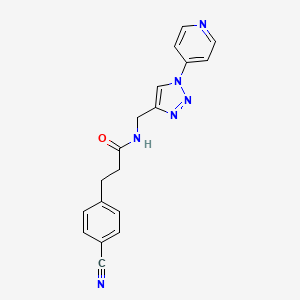

Chiral Separations : The enantio-specific activities of compounds with chiral centers, similar to the given compound, highlight the importance of stereoselectivity in medicinal chemistry. For instance, chiral chromatographic methods have been developed to separate and analyze stereoisomers of triazole-based compounds, underscoring the relevance of chirality in pharmacological studies (Shekar et al., 2014).

Novel Synthetic Routes : Research into expanding piperidine rings into hexahydroazocine cycles through reactions with acetylenecarboxylic acids esters showcases innovative approaches to modifying piperidine-containing compounds. This could be relevant for exploring new chemical spaces or pharmacophores (Malkova et al., 2016).

Cyclohexene Derivatives Synthesis : The synthesis of cyclohexene-fused isoxazoline N-oxides through NBS-mediated thiocyanation demonstrates the potential for introducing functional groups onto cyclohexene frameworks, offering pathways to diversify the chemical structures for various applications (Ichake et al., 2016).

Antitubercular and Cytotoxic Compounds : The synthesis and evaluation of triazole-4-linked cyclohexanones for antitubercular and cytotoxic activities illustrate the therapeutic potential of cyclohexene and piperidine derivatives. Such compounds could serve as starting points for the development of new drugs (Mahdavi et al., 2016).

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential uses. Given the biological activities of other imidazole-containing compounds , it could be interesting to explore whether this compound has similar activities.

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS2/c1-13-11-21-17(18-13)22-12-14-7-9-19(10-8-14)16(20)15-5-3-2-4-6-15/h2-3,11,14-15H,4-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPXTDLSZNKJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)

![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)

![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)

![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)

![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)

![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)